4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine chemical structure and physicochemical properties
4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine chemical structure and physicochemical properties
Executive Summary
In contemporary drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional frameworks is a proven strategy to improve clinical success rates. 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine is a highly specialized, stereochemically pure fragment that exemplifies this paradigm. By fusing the metabolic robustness of a gem-difluoropiperidine with the rigid, predictable exit vector of a chiral pyrrolidine, this molecule serves as a premium building block for synthesizing enzyme inhibitors, GPCR antagonists, and targeted protein degraders (PROTACs).
This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic rationale behind its structural components, and a self-validating synthetic protocol designed for high-yield integration into discovery workflows.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical metrics of a fragment is critical before integration into a larger pharmacophore. The table below summarizes the core quantitative data for 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine.
Table 1: Physicochemical and Structural Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₆F₂N₂O | Optimal low-molecular-weight fragment for lead generation. |
| Molecular Weight | 218.25 g/mol | Leaves >250 Da of "budget" for further elaboration within Lipinski limits. |
| SMILES String | O=C([C@H]1CNCC1)N2CCC(F)(F)CC2 | Defines the (S)-stereocenter and the central amide linkage. |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Excellent membrane permeability; ideal for CNS-targeted or intracellular targets. |
| LogP (Estimated) | ~1.2 | Balanced lipophilicity, preventing excessive hydrophobic trapping in lipid bilayers. |
| H-Bond Donors (HBD) | 1 | The secondary pyrrolidine amine serves as a critical hinge-binding or solvent-exposed donor. |
| H-Bond Acceptors (HBA) | 3 | Amide carbonyl and fluorine atoms provide localized electronegative interaction points. |
| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic penalty upon target binding. |
Data synthesized utilizing standard cheminformatics parameters and structural analysis [1].
Rationale in Medicinal Chemistry: The "Why"
As an application scientist, the decision to utilize a specific building block must be grounded in causality. Why choose this specific difluoro-pyrrolidine-piperidine construct over a simple piperazine or unsubstituted piperidine?
Fig 1. Physicochemical and pharmacokinetic rationale for fragment structural components.
The Fluorine Effect
The incorporation of the gem-difluoro group at the 4-position of the piperidine ring is a calculated metabolic shield. Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to toxic or inactive metabolites. Fluorine, being the most electronegative element, forms a highly stable C-F bond (approx. 116 kcal/mol) that resists oxidative cleavage [2]. Furthermore, the strong electron-withdrawing inductive (-I) effect of the fluorines propagates through the sigma-bond network, subtly lowering the basicity (pKa) of the adjacent amide and modulating the overall lipophilicity of the molecule.
The Chiral Exit Vector
The (3S)-pyrrolidine ring acts as a structural scaffold that projects the secondary amine into a highly specific 3D space. In structure-based drug design (SBDD), controlling the trajectory of functional groups is paramount. The (S)-stereocenter ensures that when this fragment is appended to a core pharmacophore (e.g., a dipeptidyl peptidase IV inhibitor framework), the resulting vector perfectly aligns with the target protein's binding pocket, maximizing enthalpic gains [3].
Synthetic Methodology & Experimental Protocols
To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale and an analytical checkpoint to confirm success before proceeding.
Workflow Visualization
Fig 2. Step-by-step synthesis workflow for the target difluoropiperidine fragment.
Step 1: Amide Coupling (Formation of the Boc-Protected Intermediate)
Objective: Covalently link the chiral pyrrolidine to the difluoropiperidine.
-
Reagents: (3S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq), 4,4-difluoropiperidine hydrochloride (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).
-
Causality: The gem-difluoro group exerts a strong inductive pull, significantly reducing the nucleophilicity of the piperidine nitrogen compared to an unsubstituted analog. To overcome this kinetic barrier, HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt-active ester. DIPEA is utilized in excess to liberate the free base of the piperidine hydrochloride and neutralize the acidic byproducts without acting as a competing nucleophile.
-
Procedure:
-
Dissolve the carboxylic acid and HATU in anhydrous DMF at 0 °C under N₂.
-
Add DIPEA dropwise, followed by 4,4-difluoropiperidine.
-
Warm to room temperature and stir for 2 hours.
-
-
Self-Validation Checkpoint: Perform LC-MS on a crude reaction aliquot. The reaction is complete when the starting acid mass is absent, and the primary peak corresponds to the Boc-protected intermediate ( m/z=319.2 [M+H]⁺).
Step 2: Boc Deprotection
Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to reveal the secondary amine.
-
Reagents: Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (1:4 v/v).
-
Causality: The Boc group is highly acid-labile. TFA provides the necessary protonation to trigger the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion entropically.
-
Procedure:
-
Dissolve the intermediate in DCM and cool to 0 °C.
-
Add TFA dropwise. Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the product as a TFA salt. (Optional: pass through a basic ion-exchange resin to isolate the free base).
-
-
Self-Validation Checkpoint:
-
¹H-NMR (400 MHz, CDCl₃): Confirm the complete disappearance of the intense 9H singlet at ~1.45 ppm (Boc group).
-
LC-MS: Confirm the presence of the target product mass ( m/z=219.1 [M+H]⁺).
-
Applications in Targeted Therapeutics
The resulting molecule is not an end-product but a highly optimized vector. In modern drug discovery, this fragment is heavily utilized in:
-
Kinase Inhibitors: The pyrrolidine nitrogen acts as a hinge-binding motif, while the difluoropiperidine occupies hydrophobic pockets, resisting oxidative degradation by hepatic enzymes.
-
GPCR Antagonists: The rigid 3D structure forces the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to complex transmembrane receptors.
-
PROTAC Linker Attachment: The secondary amine provides an ideal, sterically accessible handle for attaching PEG or alkyl linkers, connecting the target-binding ligand to an E3 ligase recruiter.
By integrating 4,4-Difluoro-1-[(3S)-pyrrolidine-3-carbonyl]piperidine into a discovery pipeline, medicinal chemists can preemptively solve downstream pharmacokinetic liabilities (like poor half-life or high clearance) while maintaining strict stereochemical control over the target binding interface.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. PubChem.[Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]
-
Pfizer Global Research & Development (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995.[Link]
